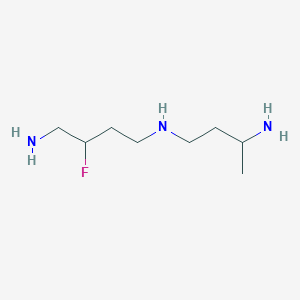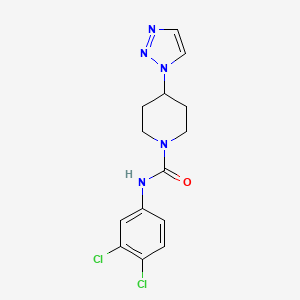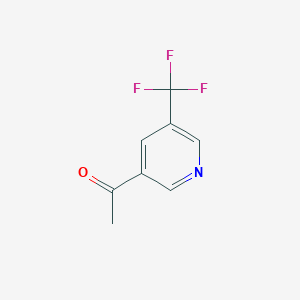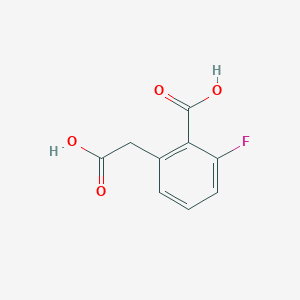
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as BFA and is synthesized through a multi-step process using various reagents and solvents. BFA has shown promise in a variety of applications, including cancer research, drug discovery, and as a tool for studying cellular processes.
作用機序
BFA acts by inhibiting protein trafficking, which is the process by which proteins are transported within cells. BFA specifically targets a protein called ADP-ribosylation factor 1 (ARF1), which is involved in the regulation of protein trafficking. By inhibiting ARF1, BFA disrupts the normal flow of proteins within cells, leading to the death of cancer cells and the disruption of cellular processes.
Biochemical and Physiological Effects:
BFA has been shown to have a number of biochemical and physiological effects. In addition to its effects on protein trafficking and cancer cells, BFA has also been shown to have anti-inflammatory properties. It has been shown to inhibit the production of inflammatory cytokines and to reduce inflammation in animal models.
実験室実験の利点と制限
One of the main advantages of BFA is its specificity for ARF1. This makes it a valuable tool for studying protein trafficking and other cellular processes that involve ARF1. However, BFA can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, BFA is a relatively complex molecule to synthesize, which can make it difficult to obtain in large quantities.
将来の方向性
There are a number of potential future directions for research involving BFA. One area of interest is the development of BFA analogs that have improved properties, such as increased potency or reduced toxicity. Another area of interest is the use of BFA in combination with other drugs or treatments to enhance their effectiveness. Finally, BFA may have potential applications in the treatment of other diseases beyond cancer, such as inflammatory disorders or infectious diseases.
Conclusion:
In conclusion, 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide is a complex compound that has shown promise in a variety of scientific research applications. Its specificity for ARF1 makes it a valuable tool for studying cellular processes, and its ability to inhibit cancer cell growth has generated interest in its potential use as a cancer treatment. While there are limitations to its use, such as its toxicity at high concentrations, there are also many potential future directions for research involving BFA.
合成法
The synthesis of BFA is a complex process that involves multiple steps and various reagents. The first step in the synthesis of BFA is the reaction of 5-bromo-2-methoxyphenol with 4-chlorobutyryl chloride in the presence of a base such as triethylamine. This reaction produces 5-bromo-4-formyl-2-methoxyphenyl butyrate, which is then reacted with 2-methoxyaniline to produce BFA.
科学的研究の応用
BFA has been used extensively in scientific research due to its unique properties. One of the most promising applications of BFA is in cancer research. BFA has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. BFA has also been used as a tool for studying cellular processes such as protein trafficking and endocytosis.
特性
IUPAC Name |
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO5/c1-22-14-6-4-3-5-13(14)19-17(21)10-24-16-8-12(18)11(9-20)7-15(16)23-2/h3-9H,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAQMEVAILRBLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)COC2=C(C=C(C(=C2)Br)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Amino-3-methylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2560972.png)


![4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride](/img/no-structure.png)
![5-(N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)sulfamoyl)-2-methoxybenzamide](/img/structure/B2560976.png)
![methyl 3-[4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-1,3-dioxo-6-(2-pyridinyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl]-2-thiophenecarboxylate](/img/structure/B2560980.png)


![7-Chloro-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-methoxybenzo[d]thiazole](/img/structure/B2560986.png)
![2-methyl-3-phenyl-5-propyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2560987.png)

![4-chloro-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2560991.png)
![2-chloro-N-[2-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2560992.png)
